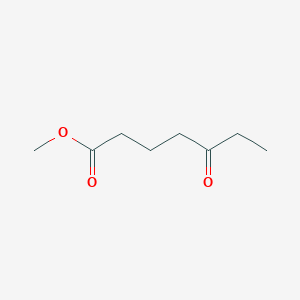

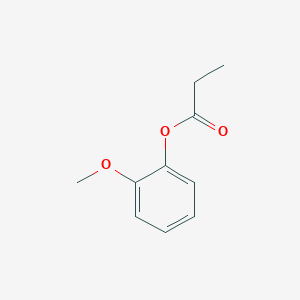

Methyl 5-oxoheptanoate

描述

Methyl 5-oxoheptanoate is a chemical compound that serves as an important intermediate in various synthetic processes, including the synthesis of prostaglandins and leukotrienes, which are significant in pharmaceutical research. The compound is related to methylcycloheptanones and derivatives thereof, which have been extensively studied due to their relevance in organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of methyl 5-oxoheptanoate and its related compounds has been approached through various methods. One efficient route involves the conversion of cycloheptanone to methyl 7-oxoheptanoate, which is closely related to methyl 5-oxoheptanoate, by a two-step process that includes the formation of 1-methoxy-1-cycloheptene followed by ozonolysis . Additionally, the synthesis of 5-substituted 2-methylcycloheptanones has been achieved with high yields through the treatment of 4-substituted cyclohexanones with diazoethane, which could potentially be adapted for the synthesis of methyl 5-oxoheptanoate .

Molecular Structure Analysis

The molecular structure of methyl 5-oxoheptanoate is characterized by the presence of a keto group (carbonyl) and a methyl ester. The conformational analysis of related methylcycloheptanones has shown that twist conformers are more stable, which could have implications for the stability and reactivity of methyl 5-oxoheptanoate . The stereochemistry of these compounds is also of interest, as it can influence the outcome of synthetic reactions and the biological activity of the resulting molecules .

Chemical Reactions Analysis

Methyl 5-oxoheptanoate and its analogs participate in various chemical reactions that are useful in synthetic chemistry. For instance, the Michael-Wittig reaction has been employed to create highly functionalized 2-cyclohexenonedicarboxylates from related compounds, which suggests that methyl 5-oxoheptanoate could also be a substrate for similar transformations . Additionally, the compound has been used as an intermediate in leukotriene synthesis, indicating its utility in the construction of biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 5-oxoheptanoate are crucial for its handling and application in synthesis. While specific data on methyl 5-oxoheptanoate is not provided, the properties of similar compounds have been studied. For example, the gas chromatographic separation of reaction mixtures involving cycloheptanone and its derivatives has been reported, which is essential for monitoring the purity and conversion of these intermediates during synthesis . The kinetics of hydrogen abstraction from related esters like methyl propanoate have been investigated using ab initio methods, which could provide insights into the reactivity of methyl 5-oxoheptanoate under various conditions .

科学研究应用

Synthesis of Key Intermediates : Methyl 5-oxoheptanoate and its derivatives serve as convenient precursors or intermediates in the synthesis of various compounds. For instance, it has been used in the synthesis of 2-methyl-1,3-cyclohexanedione, which avoids high-pressure hydrogenation conditions (Chattopadhyay, Banerjee, & Sarma, 1979).

Prostaglandin Synthesis : This compound is important in the synthesis of prostaglandins via three-component coupling methodology. Efficient preparation methods from cycloheptanone, involving ozonolysis, have been reported, highlighting its utility in pharmaceutical chemistry (Wakharkar, Biswas, Borate, & Ponde, 1994).

Chemical Kinetic Studies in Biofuels : In the field of biofuel research, methyl 5-oxoheptanoate derivatives have been studied in the context of the oxidation of biodiesel fuels. This research provides insights into the combustion processes of biodiesel fuels in various engine types, which is critical for developing more efficient and environmentally friendly fuels (Herbinet, Pitz, & Westbrook, 2009).

Analytical Chemistry Applications : The compound has also been studied in analytical chemistry for its role in gas phase ion fragmentation mechanisms. Such studies are essential for understanding the behavior of small oxocarboxylic acids and contribute to the development of more precise analytical techniques in chemistry (Kanawati, Joniec, Winterhalter, & Moortgat, 2007).

Epigenetic Studies : Although not directly related to Methyl 5-oxoheptanoate, research on 5-methylcytosine and its derivatives has been significant in understanding epigenetic modifications in DNA. Such studies provide a deeper understanding of genetic regulation and are crucial for advancements in genetics and molecular biology (Tahiliani et al., 2009).

属性

IUPAC Name |

methyl 5-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-7(9)5-4-6-8(10)11-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMIBFCIVOXHAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-oxoheptanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B107094.png)